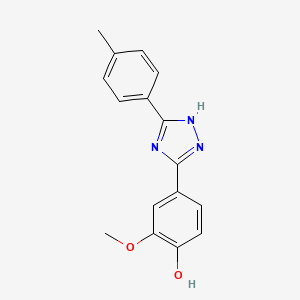

2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

説明

BenchChem offers high-quality 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H15N3O2 |

|---|---|

分子量 |

281.31 g/mol |

IUPAC名 |

2-methoxy-4-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C16H15N3O2/c1-10-3-5-11(6-4-10)15-17-16(19-18-15)12-7-8-13(20)14(9-12)21-2/h3-9,20H,1-2H3,(H,17,18,19) |

InChIキー |

KIDIARQZDATPHN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |

製品の起源 |

United States |

Structural Characterization of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol: An In-Depth Technical Guide

Executive Summary & Pharmacological Relevance

The synthesis and structural elucidation of hybrid pharmacophores represent a critical bottleneck in modern drug discovery. The compound 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol integrates two highly privileged structural motifs: a 3,5-disubstituted 1,2,4-triazole core and a 4-hydroxy-3-methoxyphenyl (guaiacyl) moiety.

The 1,2,4-triazole scaffold plays a significant role in drug development, accommodating a broad range of substituents to construct diverse novel bioactive molecules with proven antimicrobial, anti-inflammatory, and anticancer properties[1]. Concurrently, the phenolic moiety provides potent antioxidant and radical-scavenging capabilities. To leverage this compound in advanced pharmacological applications, unambiguous structural elucidation is mandatory. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic and crystallographic characterization of this molecule, detailing the causality behind experimental choices and establishing a self-validating analytical workflow.

Molecular Architecture and Tautomeric Dynamics

The 1,2,4-triazole ring is a five-membered aromatic heterocycle that exhibits complex annular tautomerism. For 3,5-disubstituted derivatives, the system exists in a dynamic equilibrium between the 1H-, 2H-, and 4H-tautomeric forms.

-

Thermodynamic Preference: Extensive NMR and X-ray crystallographic studies of similar 3,5-disubstituted 1,2,4-triazoles confirm that the 1H-form is thermodynamically favored in both the solid state and solution, while the 4H-form is rarely observed due to higher energy barriers[2]. Furthermore, recent oxidative annulation strategies highlight the distinct chemoselectivity favoring the 1H- or 2H- forms depending on the synthetic microenvironment[3].

-

Hydrogen Bonding: The presence of the phenolic hydroxyl (-OH) and the triazole amine (-NH) introduces the potential for extensive inter- and intramolecular hydrogen bonding. This network significantly impacts the physical properties (e.g., melting point, solubility) and the observed spectroscopic shifts.

Caption: Tautomeric equilibrium states of the 3,5-disubstituted 1,2,4-triazole core.

Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework.

-

Solvent Selection (The "Why"): Deuterated dimethyl sulfoxide (DMSO- d6 ) is the solvent of choice. Unlike Chloroform-d (CDCl 3 ), DMSO- d6 forms strong hydrogen bonds with the exchangeable phenolic -OH and triazole -NH protons. This prevents rapid chemical exchange with residual water, sharpening these critical signals and allowing their observation in the 1 H NMR spectrum.

-

2D NMR (HSQC & HMBC): 1D NMR alone cannot unambiguously assign the C3 and C5 carbons of the triazole ring. Heteronuclear Multiple Bond Correlation (HMBC) is required. The C3 carbon will show long-range coupling ( 3JCH ) to the ortho-protons of the p-tolyl group, while the C5 carbon will couple to the ortho-protons of the methoxyphenol ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of functional groups. The IR spectrum of 1,2,4-triazole derivatives is characterized by specific vibrational frequencies assigned to the heterocyclic and aromatic bonds[4].

-

Key Markers: The broad band between 3100–3400 cm −1 confirms the presence of both the phenolic -OH and the triazole -NH (often overlapping due to H-bonding). The C=N stretching vibration of the triazole ring typically appears between 1500–1540 cm −1 [4].

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition (C 16 H 15 N 3 O 2 , Exact Mass: 281.1164 Da), HRMS utilizing Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is employed.

-

Ionization Modes: The compound must be analyzed in both positive and negative modes. The basic triazole nitrogens readily accept a proton to form [M+H] + in positive mode, while the acidic phenolic hydroxyl easily loses a proton to yield [M-H] − in negative mode. This dual-mode validation ensures the absence of isobaric interferences and serves as a self-validating check for the molecule's amphoteric nature.

Quantitative Data Summaries

Table 1: Predicted NMR Chemical Shifts (DMSO- d6 )

| Position | 1 H NMR (ppm) | 13 C NMR (ppm) | Structural Assignment |

| Triazole N-H | ~14.00 (br s, 1H) | - | Exchangeable heterocyclic proton |

| Phenol O-H | ~9.50 (s, 1H) | - | Exchangeable phenolic proton |

| Triazole C3, C5 | - | 155.0 - 160.0 | Heterocyclic quaternary carbons |

| Phenol C-OH (C4'') | - | ~148.5 | Aromatic quaternary carbon |

| Phenol C-OMe (C3'') | - | ~147.2 | Aromatic quaternary carbon |

| p-Tolyl H2', H6' | 7.90 (d, J=8.0 Hz, 2H) | 126.5 | Aromatic CH |

| p-Tolyl H3', H5' | 7.30 (d, J=8.0 Hz, 2H) | 129.8 | Aromatic CH |

| Guaiacyl H2'' | 7.55 (d, J=2.0 Hz, 1H) | 110.5 | Aromatic CH |

| Guaiacyl H6'' | 7.45 (dd, J=8.0, 2.0 Hz, 1H) | 120.1 | Aromatic CH |

| Guaiacyl H5'' | 6.90 (d, J=8.0 Hz, 1H) | 115.8 | Aromatic CH |

| Methoxy (-OCH 3 ) | 3.85 (s, 3H) | 55.8 | Aliphatic CH 3 |

| Tolyl (-CH 3 ) | 2.35 (s, 3H) | 21.2 | Aliphatic CH 3 |

Table 2: Key IR Vibrational Frequencies (ATR Method)

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode Assignment |

| 3400 - 3100 | Broad, Strong | O-H and N-H stretching (Hydrogen-bonded) |

| 3050 - 2950 | Weak | C-H stretching (Aromatic and Aliphatic) |

| 1610 - 1580 | Medium | C=N stretching (1,2,4-Triazole ring) |

| 1510 - 1450 | Strong | C=C stretching (Aromatic rings) |

| 1270 - 1250 | Strong | C-O stretching (Aryl-alkyl ether, Methoxy) |

| 820 | Strong | C-H out-of-plane bending (p-substituted benzene) |

Experimental Protocols & Workflows

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical step includes an internal control to rule out false positives.

Caption: Step-by-step analytical workflow for structural elucidation.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of anhydrous DMSO- d6 . Self-Validation Step: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference to guarantee chemical shift accuracy.

-

Instrument Tuning: Analyze on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity[3]. Tune and match the probe to the exact sample impedance to maximize the signal-to-noise ratio.

-

Acquisition Parameters ( 1 H): Run 64 scans with a relaxation delay (D1) of 2.0 seconds. The extended D1 ensures complete longitudinal relaxation, allowing for accurate quantitative integration of the protons.

-

Acquisition Parameters ( 13 C): Run 1024 scans with a D1 of 2.0 seconds, utilizing proton decoupling (WALTZ-16 sequence) to collapse multiplets into sharp singlets.

Protocol 2: HRMS Dual-Mode Analysis

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the TOF mass axis to sub-ppm mass accuracy.

-

Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

-

Validation: Confirm the presence of the [M+H] + peak at m/z 282.1243 and the [M-H] − peak at m/z 280.1086. The isotopic pattern must match the theoretical distribution for C 16 H 15 N 3 O 2 .

Protocol 3: FT-IR Analysis (ATR Method)

-

Background: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (64 scans, 4 cm −1 resolution) to subtract atmospheric CO 2 and water vapor.

-

Measurement: Place 1-2 mg of the solid crystalline powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

-

Processing: Acquire the spectrum from 4000 to 400 cm −1 . Apply an ATR correction algorithm within the software to compensate for the wavelength-dependent penetration depth of the evanescent wave.

References

-

ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides.[Link]

-

ResearchGate. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives.[Link]

-

ACS Publications. Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.[Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Heterocyclic Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a versatile pharmacophore engaging in a multitude of biological interactions.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] This has led to the development of numerous clinically significant drugs.

This technical guide focuses on a specific derivative, 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (CAS No. 1416342-85-2).[4] This molecule uniquely combines the proven 1,2,4-triazole core with a guaiacol (2-methoxyphenol) moiety, a structural alert present in many biologically active natural products and synthetic compounds. The presence of the phenolic hydroxyl and methoxy groups, along with the tolyl-substituted triazole, suggests a rich and complex physicochemical profile that is critical to unlock its full therapeutic potential.

As a phenolic compound, it possesses an acidic proton, while the triazole ring contains basic nitrogen atoms, indicating that the molecule's ionization state will be highly dependent on pH.[4] This, in turn, will govern its solubility, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical, step-by-step protocols necessary to thoroughly evaluate this promising compound. We will delve into the critical parameters of lipophilicity (Log P) and acidity (pKa), and provide a roadmap for its structural elucidation and confirmation using modern spectroscopic techniques.

I. Predicted Physicochemical Properties: A Starting Point for Investigation

While experimental data for this specific molecule is not widely available, we can predict its key properties based on its structural components. These predictions serve as a valuable guide for experimental design.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₁₆H₁₅N₃O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 281.31 g/mol | Influences diffusion and transport across biological membranes. |

| logP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | A key indicator of lipophilicity, affecting absorption, distribution, and toxicity. |

| pKa (Acid Dissociation Constant) | Phenolic OH: ~9-10; Triazole N-H: ~8-9 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Hydrogen Bond Donors | 2 (Phenolic OH, Triazole NH) | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (Triazole Nitrogens, Methoxy Oxygen) | Affects solubility and binding affinity to target proteins. |

| Polar Surface Area (PSA) | ~70-80 Ų | Correlates with drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. |

II. Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical parameters for a potential drug candidate like 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol.

A. Lipophilicity: The Octanol-Water Partition Coefficient (Log P)

Expertise & Experience: The Log P value is a cornerstone of the Lipinski's Rule of Five and is a critical determinant of a drug's pharmacokinetic profile.[5] The shake-flask method, while traditional, remains the gold standard for its direct measurement.[6] However, for higher throughput and reduced sample consumption, the HPLC-based method is a robust and widely accepted alternative.[7]

Trustworthiness: The shake-flask protocol incorporates pre-saturation of the solvents to ensure that the partitioning equilibrium is accurately measured. For the HPLC method, the use of a standard curve with compounds of known Log P values ensures the reliability and accuracy of the determined value.

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely and collect each phase.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a clean vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (typically a 1:1 or 1:2 volume ratio).

-

Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The Log P is then calculated as: Log P = log₁₀(P)

-

Mandatory Visualization:

Caption: Workflow for Shake-Flask Log P Determination.

B. Acidity and Basicity: Determination of pKa

Expertise & Experience: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly impacts its solubility, permeability, and target binding. For a molecule like 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol, which has both an acidic phenolic proton and basic triazole nitrogens, determining its pKa values is crucial. Potentiometric titration is a classic and highly accurate method, while UV-Vis spectrophotometry offers a sensitive alternative, especially for compounds with a strong chromophore.[8][9] NMR spectroscopy can also be employed to determine pKa by monitoring the chemical shift changes of specific protons as a function of pH.[10][11][12]

Trustworthiness: The potentiometric titration protocol relies on a calibrated pH meter and the precise addition of a titrant, with the pKa being determined from the inflection point of the titration curve. The spectrophotometric method's reliability is ensured by acquiring spectra over a wide range of pH values and analyzing the data using established equations.

-

Instrument Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-5 mM).

-

Ensure the solution has a constant ionic strength by adding a background electrolyte like KCl (0.15 M).

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by identifying the midpoint of the buffer region.

-

Mandatory Visualization:

Caption: Workflow for Potentiometric pKa Determination.

III. Structural Elucidation and Confirmation

Expertise & Experience: Unambiguous structural confirmation is a prerequisite for any further studies. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive picture of the molecule's covalent framework and functional groups.

Trustworthiness: The combination of 1D (¹H and ¹³C) and 2D NMR techniques (like COSY and HSQC) allows for the complete assignment of all protons and carbons, providing a self-validating system for structural confirmation. IR spectroscopy provides complementary information about the presence of key functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol, the following spectra are essential:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Expected Signals:

-

Aromatic protons of the phenol and tolyl rings (in the range of δ 6.5-8.0 ppm).

-

A singlet for the methoxy group protons (~δ 3.8-4.0 ppm).

-

A singlet for the tolyl methyl group protons (~δ 2.3-2.5 ppm).

-

A broad singlet for the phenolic -OH proton (can be exchangeable with D₂O).

-

A broad singlet for the triazole N-H proton (can be exchangeable with D₂O).

-

-

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

Expected Signals:

-

Aromatic carbons (δ 110-160 ppm).

-

Triazole ring carbons (δ 140-160 ppm).

-

Methoxy carbon (~δ 55-60 ppm).

-

Tolyl methyl carbon (~δ 20-25 ppm).

-

-

-

2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for unambiguous assignment of all signals.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for this type of molecule as it can solubilize polar compounds and allows for the observation of exchangeable protons (-OH, -NH).

-

Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and 2D correlations to assign the structure.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹.

-

N-H stretch (triazole): Broad band around 3100-3300 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic -CH₃): Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretches (aromatic and triazole rings): Sharp peaks in the 1450-1650 cm⁻¹ region.

-

C-O stretch (methoxy and phenol): Strong peaks in the 1000-1300 cm⁻¹ region.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

-

IV. Potential Biological Significance and Future Directions

The structural motifs within 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol suggest several avenues for biological investigation. The 1,2,4-triazole core is a well-established pharmacophore with a wide range of activities.[1][3] The guaiacol moiety is also found in compounds with antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in various therapeutic areas, including:

-

Anticancer: Many 1,2,4-triazole derivatives exhibit cytotoxic activity against various cancer cell lines.[2]

-

Antifungal: The triazole ring is the basis for several clinically used antifungal agents.[4]

-

Anti-inflammatory: Triazole derivatives have been shown to inhibit key inflammatory mediators.[13]

Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and to optimize the ADME properties of this promising scaffold.

V. Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol and detailed, actionable protocols for their experimental determination. A thorough understanding of these properties is fundamental for any rational drug design and development program. By following the methodologies outlined herein, researchers can build a robust data package to support the advancement of this and similar molecules from promising hits to viable clinical candidates.

References

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ScienceRise: Pharmaceutical Science, (2(52)), 4-13.

- BenchChem Technical Support Team. (2025).

- An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 1-35.

- Buy 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (EVT-15192529). EvitaChem.

- Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). In ACS Symposium Series (Vol. 1373, pp. 1-24). American Chemical Society.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Protocol for Determining pKa Using Potentiometric Titration.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(19), 4487.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). International Journal of Basic and Applied Sciences, 3(5), 1234.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences, 12(1), 1-6.

- Development of Methods for the Determination of pKa Values. (2010). ADMET and DMPK, 8(1), 1-22.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). International Journal of Molecular Sciences, 24(10), 8881.

- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024).

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). International Journal of Basic and Applied Sciences, 3(5), 1234.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Combinatorial Chemistry & High Throughput Screening, 19(5), 356-364.

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).

- LogP—Making Sense of the Value. ACD/Labs.

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 4. evitachem.com [evitachem.com]

- 5. enamine.net [enamine.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. longdom.org [longdom.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

In Vitro Antifungal Screening of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol: A Technical Guide

The rising incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the continuous development of novel antifungal pharmacophores. 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol represents a rationally designed synthetic hybrid molecule. By fusing a 1,2,4-triazole core with a lipophilic p-tolyl group and a hydrogen-bonding guaiacol (2-methoxy-4-phenol) moiety, this compound is engineered to maximize target affinity while maintaining membrane permeability.

This whitepaper provides an in-depth, self-validating methodological framework for drug development professionals to screen and validate the antifungal properties, mechanistic action, and safety profile of this specific triazole derivative.

Mechanistic Rationale & Pharmacophore Design

The 1,2,4-triazole ring is a privileged scaffold in antifungal medicinal chemistry[1][2]. Standard azole antifungals (e.g., fluconazole, itraconazole) exert their fungistatic and fungicidal effects by competitively binding to the heme iron of lanosterol 14 α -demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[3].

The structural modifications in 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol serve specific biochemical purposes:

-

1,2,4-Triazole Core: Coordinates with the heme iron in the CYP51 active site, blocking the demethylation of lanosterol.

-

p-Tolyl Group: Increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the fungal cell wall and favorably interacting with the hydrophobic pocket of the CYP51 enzyme.

-

2-Methoxy-4-phenol Moiety: Phenolic derivatives possess intrinsic antimicrobial properties[4]. The hydroxyl group acts as a hydrogen bond donor, potentially anchoring the molecule to polar amino acid residues within mutant CYP51 strains, thereby bypassing common resistance mechanisms.

Putative mechanism of action targeting CYP51 in the ergosterol pathway.

Preliminary Screening Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, the screening workflow is designed as a closed, self-validating system. Every assay includes internal controls to rule out false positives (e.g., solvent toxicity) and orthogonal assays to confirm the mechanism of action.

Step-by-step in vitro antifungal screening and validation workflow.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for testing yeasts[5][6].

Causality & Design Choices:

-

Media: RPMI-1640 medium is used because it lacks antagonistic components found in standard mycological media (like Sabouraud Dextrose Broth) that can artificially inflate MIC values.

-

Buffer: MOPS (morpholinepropanesulfonic acid) is used to buffer the media to pH 7.0. This mimics physiological conditions and prevents the pH-dependent ionization of the phenolic hydroxyl group, which could alter membrane permeability.

-

Validation System: Candida albicans ATCC 10231 is used as the standardized quality control strain[2]. Fluconazole is the positive control; 1% DMSO is the vehicle control to ensure the solvent does not inhibit fungal growth.

Step-by-Step Methodology:

-

Inoculum Preparation: Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline (0.85%) to achieve a McFarland 0.5 standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI-1640 to achieve a final test inoculum of 1×103 to 5×103 CFU/mL.

-

Compound Dilution: Dissolve the triazole derivative in 100% DMSO. Perform two-fold serial dilutions in RPMI-1640 to achieve a final concentration range of 0.125 to 64 µg/mL in a 96-well microtiter plate. Ensure final DMSO concentration remains ≤1% .

-

Incubation & Reading: Inoculate 100 µL of the fungal suspension into each well. Incubate at 35°C for 24–48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that results in a ≥50% reduction in visible growth compared to the drug-free control.

Protocol B: Ergosterol Biosynthesis Inhibition Assay

To prove that the observed MIC is specifically due to CYP51 inhibition rather than non-specific membrane lysis (a common artifact of lipophilic phenolic compounds), we quantify the total cellular ergosterol content[7].

Causality & Design Choices:

-

Saponification: Fungal cells must be saponified (boiled in alcoholic KOH) to release esterified ergosterol from the cell membrane into its free form[8].

-

Spectrophotometric Profiling: Ergosterol has a highly specific UV absorbance profile with characteristic peaks at 281.5 nm and 293 nm, allowing for direct quantification without complex chromatography[7][9].

Step-by-Step Methodology:

-

Treatment: Inoculate C. albicans in 50 mL of RPMI-1640 containing sub-MIC concentrations (e.g., MIC/2, MIC/4) of the triazole derivative. Incubate for 18 hours at 35°C with agitation.

-

Harvest & Saponification: Centrifuge the cells, wash with sterile distilled water, and record the wet weight of the pellet. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex and incubate in an 85°C water bath for 1 hour.

-

Extraction: Allow the tubes to cool. Add a mixture of 1 mL sterile distilled water and 3 mL n-heptane. Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing ergosterol) into the upper heptane layer.

-

Quantification: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer. Calculate the ergosterol percentage based on the wet weight of the initial pellet, comparing treated cells to the untreated vehicle control.

Protocol C: Cytotoxicity & Selectivity Index (MTT Assay)

An effective antifungal must be selectively toxic to fungal cells without harming mammalian host cells. The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability[10].

Causality & Design Choices:

-

Cell Lines: Use human hepatoma (HepG2) or embryonic kidney (HEK293) cell lines, as the liver and kidneys are the primary sites of drug metabolism and clearance.

-

Selectivity Index (SI): The SI is the ratio of the Cytotoxic Concentration 50% ( CC50 ) to the MIC . An SI > 10 is the universally accepted threshold for a compound to be considered a viable drug lead[11].

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.

-

Treatment: Replace the media with fresh DMEM containing serial dilutions of the triazole derivative (e.g., 10 to 500 µg/mL). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals via succinate-tetrazolium reductase[10].

-

Solubilization & Reading: Discard the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Data Interpretation & Quantitative Benchmarks

To evaluate the viability of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol as a lead compound, the empirical data must be benchmarked against established clinical standards. Below is a structured data matrix illustrating the target thresholds required for successful validation.

Table 1: Target Pharmacological Benchmarks for the Novel Triazole Derivative

| Parameter | Target Threshold for Novel Compound | Fluconazole (Positive Control) | Vehicle (1% DMSO) |

| MIC 50 (C. albicans) | ≤4.0 µg/mL | 0.5−1.0 µg/mL | >64 µg/mL (No inhibition) |

| Ergosterol Reduction | >80% reduction at MIC | >90% reduction at MIC | <5% reduction |

| CC 50 (HepG2 cells) | >100 µg/mL | >200 µg/mL | N/A |

| Selectivity Index (SI) | >25 (Highly Selective) | >200 | N/A |

Interpretation Logic: If the compound yields an MIC of 2.0 µg/mL but fails to reduce ergosterol levels, the putative mechanism of action (CYP51 inhibition) is invalidated, suggesting the compound acts via non-specific toxicity (e.g., membrane disruption driven by the phenolic hydroxyl group). Conversely, if ergosterol is depleted but the CC50 is 10 µg/mL (yielding an SI of 5), the compound is deemed too toxic for systemic administration and must undergo further structural optimization to reduce mammalian cytotoxicity.

References

-

Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

-

Karthikeyan, M. S., et al. "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives." PubMed. Available at:[Link]

-

Zhang, Y., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." PMC. Available at:[Link]

-

Wang, J., et al. "Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives." MDPI. Available at: [Link]

-

Kumar, A., et al. "Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives." Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Salari, S., et al. "Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation." PMC. Available at:[Link]

-

Arthington-Skaggs, B. A., et al. "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." PMC. Available at:[Link]

-

Breyer, E., et al. "Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter." ResearchGate. Available at:[Link]

-

Eloff, J. N., et al. "Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves." PMC. Available at:[Link]

-

Gessner, M. O., et al. "Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass." MDPI. Available at: [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives [mdpi.com]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Characterization and Synthesis Validation of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Executive Summary

The compound 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (CAS: 1416342-85-2) represents a highly privileged scaffold in medicinal chemistry. Featuring a 1,2,4-triazole core flanked by a p-tolyl group and a vanillin-derived phenol moiety, this class of molecules is extensively investigated for its potent antimicrobial and antifungal properties, primarily functioning via the inhibition of ergosterol synthesis[1].

Because the pharmacological efficacy of triazole derivatives is strictly dependent on their regiochemistry and tautomeric state, rigorous structural validation is non-negotiable. This whitepaper provides an authoritative, self-validating framework for the synthesis, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) elucidation of this specific compound.

Synthetic Pathway & Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-triazoles requires precise control over competing reaction pathways. The most reliable method involves the cyclocondensation of an amidrazone with an acylating agent[2].

Step-by-Step Synthetic Protocol

-

Amidrazone Formation: React p-tolunitrile (1.0 eq) with excess hydrazine hydrate in ethanol under reflux to yield p-tolylamidrazone.

-

Selective N1-Acylation: To a solution of p-tolylamidrazone in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq). Dropwise, add vanilloyl chloride (1.1 eq) at 0 °C. Causality: Maintaining low temperatures and using a mild base strictly favors N1-acylation over N2-acylation. N1-acylation is the critical prerequisite; N2-acylation would irreversibly lead to an undesired 1,3,4-oxadiazole byproduct[2].

-

Thermal Cyclization: Concentrate the N-acylamidrazone intermediate and dissolve in glacial acetic acid. Heat to reflux (80–100 °C) for 4–6 hours. Causality: The acidic environment and thermal energy drive the intramolecular dehydration (-H₂O), forcing the closure of the 1,2,4-triazole ring.

-

Purification: Quench with ice water, extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and recrystallize from ethanol to yield the pure product.

Figure 1: Synthetic workflow of 1,2,4-triazole via selective N1-acylation of amidrazone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as the first-line validation tool to confirm the presence of the triazole ring and the phenolic functional groups.

FTIR Sample Preparation Protocol

-

Desiccation: Dry the synthesized compound in a vacuum oven at 60 °C for 12 hours to remove trace moisture, which would otherwise obscure the critical O-H and N-H stretching regions.

-

Matrix Trituration: Grind 1–2 mg of the compound with 100 mg of anhydrous Potassium Bromide (KBr) in an agate mortar.

-

Pellet Pressing: Transfer the fine powder to a mechanical die and press at 10 tons for 2 minutes to form a translucent pellet. Causality for KBr Selection: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Pressing the sample into a homogeneous pellet eliminates the severe Rayleigh scattering that occurs when analyzing microcrystalline powders, ensuring sharp, high-resolution vibrational bands.

Quantitative Data: FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity / Shape |

| ~3350 | Phenol (-OH) | O-H Stretch | Strong, Broad |

| ~3150 | Triazole (-NH) | N-H Stretch | Medium, Sharp |

| ~2950, 2840 | Aliphatic (-CH₃, -OCH₃) | C-H Stretch | Weak |

| ~1610 | Triazole Ring | C=N Stretch | Strong |

| ~1580, 1510 | Aromatic Rings | C=C Stretch | Strong |

| ~1275, 1240 | Methoxy / Phenol | C-O Stretch | Strong |

| ~820 | p-Tolyl Ring | C-H Out-of-plane bend | Strong (Characteristic of p-substitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity.

NMR Sample Preparation Protocol

-

Solvent Selection: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality for DMSO-d₆: Non-polar solvents like CDCl₃ fail to adequately solubilize highly polar triazoles, leading to aggregation and line broadening. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It locks the exchangeable phenolic -OH and triazole -NH protons in place, drastically slowing their chemical exchange with trace water. This allows these critical protons to be observed as distinct, sharp signals rather than being lost to the baseline[3].

-

Acquisition: Acquire spectra at 400 MHz for ¹H and 100 MHz for ¹³C, utilizing a standard 30° pulse sequence and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

Quantitative Data: ¹H NMR Elucidation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum acts as a self-validating system when cross-referenced with the structural symmetry of the p-tolyl group and the asymmetry of the vanillin derivative[3],[4].

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment | Mechanistic Rationale |

| 14.10 | Broad Singlet (br s) | 1H | Triazole N-H | Highly deshielded by the electron-withdrawing triazole core; confirms ring closure[4]. |

| 9.45 | Singlet (s) | 1H | Phenol O-H | Deshielded due to hydrogen bonding with DMSO. |

| 7.95 | Doublet (d, J = 8.1) | 2H | p-Tolyl H-2', H-6' | Ortho to the triazole ring; heavily deshielded. |

| 7.55 | Doublet (d, J = 1.9) | 1H | Vanillin H-2'' | Meta-coupling only; isolated between triazole and OMe. |

| 7.46 | Doublet of Doublets (dd, J = 8.2, 1.9) | 1H | Vanillin H-6'' | Exhibits both ortho and meta coupling. |

| 7.32 | Doublet (d, J = 8.1) | 2H | p-Tolyl H-3', H-5' | Ortho to the electron-donating methyl group. |

| 6.92 | Doublet (d, J = 8.2) | 1H | Vanillin H-5'' | Ortho to the OH group; relatively shielded. |

| 3.86 | Singlet (s) | 3H | Methoxy -OCH₃ | Standard shift for an aromatic methoxy group. |

| 2.36 | Singlet (s) | 3H | Methyl -CH₃ | Standard shift for a benzylic methyl group. |

Quantitative Data: ¹³C NMR Elucidation (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 160.5, 155.2 | Quaternary (C=N) | Triazole C3, C5 |

| 148.6 | Quaternary (C-O) | Phenol C4'' (C-OH) |

| 147.8 | Quaternary (C-O) | Phenol C3'' (C-OMe) |

| 139.4 | Quaternary | p-Tolyl C4' (C-CH₃) |

| 129.6 | Methine (CH) | p-Tolyl C3', C5' |

| 128.2 | Quaternary | p-Tolyl C1' (C-Triazole) |

| 126.1 | Methine (CH) | p-Tolyl C2', C6' |

| 120.3 | Methine (CH) | Vanillin C6'' |

| 118.7 | Quaternary | Vanillin C1'' (C-Triazole) |

| 115.8 | Methine (CH) | Vanillin C5'' |

| 110.2 | Methine (CH) | Vanillin C2'' |

| 55.9 | Primary (CH₃) | Methoxy -OCH₃ |

| 21.2 | Primary (CH₃) | Methyl -CH₃ |

Workflow for Spectral Validation

To ensure absolute trustworthiness in drug development, spectral data must never be evaluated in isolation. The following diagram outlines the self-validating logic required to confirm the structure of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol. For instance, the C=N stretch observed at ~1610 cm⁻¹ in FTIR must directly correlate with the ¹³C NMR quaternary signals at 160.5 and 155.2 ppm.

Figure 2: Multi-modal spectral validation workflow for definitive structural confirmation.

Conclusion

The comprehensive characterization of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol relies on a synergistic approach combining optimized synthetic controls (N1-acylation) with rigorous analytical techniques. By leveraging the hydrogen-bonding capabilities of DMSO-d₆ in NMR and the matrix transparency of KBr in FTIR, researchers can generate a highly accurate, self-validating spectral profile. This level of analytical precision is essential for advancing triazole-based scaffolds through the preclinical drug development pipeline.

References

-

Title : Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives Source : MDPI URL :[Link]

-

Title : Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source : PMC (National Institutes of Health) URL :[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

toxicity profile of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol in cell lines

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Preamble: A Strategic Framework for Novel Compound Evaluation

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This guide delineates a comprehensive strategy for characterizing the in vitro toxicity profile of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (hereafter referred to as CTM-1), a molecule possessing structural motifs—a 1,2,4-triazole ring and a substituted phenol group—of significant interest in medicinal chemistry.[1] Triazole derivatives are recognized for a wide spectrum of biological activities, including potential anticancer properties, often exerted through mechanisms like cell cycle arrest and apoptosis induction.[2][3][4] Phenolic compounds, while also biologically active, necessitate careful evaluation for potential cytotoxicity.[5][6]

This document is structured not as a rigid protocol, but as a dynamic experimental blueprint. As a Senior Application Scientist, the rationale is to establish a self-validating cascade of assays, beginning with broad cytotoxicity screening and progressively focusing on genotoxicity and the specific mechanism of action. This approach ensures that resources are directed logically, building a comprehensive and trustworthy toxicity profile from the ground up.

Section 1: Foundational Steps - Compound Preparation and Cell Line Selection

Physicochemical Characterization and Stock Solution Preparation

Prior to any biological assessment, the purity and identity of CTM-1 must be confirmed via analytical methods such as NMR, LC-MS, and HPLC.[7][8][9][10] The compound's solubility is a critical parameter. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds.

Protocol: Preparation of CTM-1 Stock Solution

-

Accurately weigh 10 mg of CTM-1.

-

Dissolve in an appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until fully dissolved.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

Crucial Control : The final concentration of DMSO in the cell culture medium must be kept constant across all treatments (including vehicle controls) and should not exceed a non-toxic level, typically ≤0.5%.

Rationale for Cell Line Selection

To construct a meaningful toxicity profile, a diverse panel of cell lines is essential. This panel should include representatives of different cancer types and, critically, a non-cancerous cell line to determine the compound's selectivity.[11][12][13] A high Selectivity Index (SI)—the ratio of the IC50 in normal cells to the IC50 in cancer cells—suggests a wider therapeutic window.[13]

Table 1: Proposed Panel of Human Cell Lines for Initial Screening

| Cell Line | Type | Rationale |

| MCF-7 | Breast Cancer (Adenocarcinoma) | Estrogen receptor-positive; a standard for anticancer screening.[11][12] |

| A549 | Lung Cancer (Carcinoma) | A common model for lung cancer studies; triazoles have shown efficacy here.[4] |

| HeLa | Cervical Cancer (Adenocarcinoma) | A robust and widely used cancer cell line for initial cytotoxicity screening.[11][12] |

| HEK293 | Human Embryonic Kidney | Represents a non-cancerous, normal cell line for assessing general cytotoxicity and calculating the Selectivity Index.[11][12] |

Section 2: Primary Assessment - In Vitro Cytotoxicity Profiling

The initial step is to determine the concentration-dependent effect of CTM-1 on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12][14]

Experimental Workflow for Cytotoxicity Screening

The overall process follows a logical sequence from cell preparation to data analysis, ensuring reproducibility and accuracy.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating vehicle controls and blanks to ensure data integrity.

-

Cell Seeding : Culture the selected cell lines to ~80% confluency. Harvest the cells and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.[14]

-

Compound Treatment : Prepare serial dilutions of CTM-1 in complete culture medium from the DMSO stock. The concentration range should be wide enough to capture the full dose-response (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the respective compound dilutions.

-

Controls : Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used). Also include wells with medium only (no cells) as a blank.

-

-

Incubation : Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. Use a reference wavelength of ~630 nm for background subtraction if available.[14]

Data Presentation and Interpretation

The primary endpoint is the IC50 value, which is the concentration of CTM-1 that inhibits cell viability by 50%.[14] Data should be presented in a clear, tabular format.

Table 2: Template for Summarizing In Vitro Cytotoxicity Data of CTM-1

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) vs. HEK293 |

| MCF-7 | MTT | 48 | Data to be determined | IC50 (HEK293) / IC50 (MCF-7) |

| A549 | MTT | 48 | Data to be determined | IC50 (HEK293) / IC50 (A549) |

| HeLa | MTT | 48 | Data to be determined | IC50 (HEK293) / IC50 (HeLa) |

| HEK293 | MTT | 48 | Data to be determined | 1.0 |

Section 3: Secondary Assessment - Genotoxicity Potential

Phenolic compounds can potentially interact with DNA; therefore, assessing the genotoxic potential of CTM-1 is a crucial secondary step, particularly if significant cytotoxicity is observed.[5][15] A negative result in a genotoxicity assay provides a higher degree of confidence in the compound's safety profile.

Proposed Assay: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single-strand breaks.[5] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose intensity is proportional to the extent of DNA damage.

Protocol Outline: Comet Assay

-

Treatment : Treat cells with CTM-1 at non-cytotoxic to mildly cytotoxic concentrations (e.g., IC25, IC50) for a short duration (e.g., 2-4 hours). Include a negative (vehicle) and a positive control (e.g., H₂O₂).

-

Cell Embedding : Harvest cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis : Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis : Apply an electric field. Broken DNA fragments will migrate towards the anode.

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize using a fluorescence microscope.

-

Scoring : Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Section 4: Mechanistic Elucidation

Should CTM-1 demonstrate potent and selective cytotoxicity against cancer cell lines, investigating its mechanism of action becomes the next logical priority. Many triazole-based anticancer agents function by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[2][4]

Apoptosis Induction

Apoptosis can be investigated through several assays:

-

Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays : Measurement of the activity of key executioner caspases (e.g., Caspase-3/7) provides direct evidence of apoptosis.

-

Western Blot Analysis : Probing for key apoptotic proteins like Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved PARP can reveal the intrinsic apoptosis pathway.[2]

Caption: A potential intrinsic apoptosis pathway targeted by CTM-1.

Cell Cycle Analysis

Flow cytometry analysis of cells stained with a DNA-intercalating dye (like PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A cytotoxic compound may cause arrest at a specific checkpoint, preventing cell proliferation.[2][4]

Conclusion and Profile Synthesis

By systematically executing this multi-faceted plan, a comprehensive in vitro toxicity profile for 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol can be established. The investigation will yield crucial data on its concentration-dependent cytotoxicity across various cell lines, its selectivity for cancer cells over normal cells, its potential to cause DNA damage, and its underlying mechanism of action. This integrated dataset is indispensable for making informed decisions about the future development of CTM-1 as a potential therapeutic agent or for understanding its chemical safety profile.

References

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.

- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.

- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.

- Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI.

- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. PubMed.

- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI.

- Fungal Strain as Biological Tool to Remove Genotoxicity Effect of Phenolic Compounds from Olive Mill Wastewater. MDPI.

- Genotoxicity, Cytotoxicity and Phenolic Compounds from Aqueous Extracts of Phyllanthus tenellus Roxb. Cultivated Under Different Light Conditions. PubMed.

- Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Scientific Reports.

- (PDF) Genotoxicity, Cytotoxicity and Phenolic Compounds from Aqueous Extracts of Phyllanthus tenellus Roxb. Cultivated Under Different Light Conditions. ResearchGate.

- Phenol, 4-methoxy-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- 1416345-03-3|2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol. BLDpharm.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.

- Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Square.

- QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine: science and practice.

- Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry.

- Buy 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (EVT-15192529). EvitaChem.

Sources

- 1. Buy 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (EVT-15192529) [evitachem.com]

- 2. ijmtlm.org [ijmtlm.org]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 5. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 7. 1416345-03-3|2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol|BLDpharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine | European Journal of Chemistry [eurjchem.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fungal Strain as Biological Tool to Remove Genotoxicity Effect of Phenolic Compounds from Olive Mill Wastewater [mdpi.com]

Advanced Pharmacokinetic Modeling and ADME Profiling of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Executive Summary & Structural Rationale

The compound 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol (CAS: 1416342-85-2) represents a highly functionalized scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole core is a privileged pharmacophore, widely deployed in antifungal, anticancer, and neuroprotective agents due to its robust hydrogen-bonding capacity and ability to interact with metalloenzymes [1]. Furthermore,[2] demonstrate that these derivatives often exhibit promising bioavailability, provided their metabolic liabilities are carefully managed.

However, the specific substitution pattern of this molecule introduces complex Absorption, Distribution, Metabolism, and Excretion (ADME) variables:

-

The Phenol Moiety: Unprotected phenolic hydroxyl groups are prime targets for rapid Phase II metabolism (glucuronidation and sulfation), which can drive high hepatic first-pass extraction and limit systemic exposure.

-

The p-Tolyl Group: The para-methyl substituent acts as a lipophilic driver but introduces a classic Phase I metabolic liability. It is highly susceptible to benzylic oxidation by Cytochrome P450 (CYP) enzymes, leading to sequential oxidation into a carboxylic acid.

-

The 1,2,4-Triazole Core: While metabolically stable, the unhindered nitrogen atoms (specifically N4) can coordinate with the heme iron of CYP enzymes (e.g., CYP3A4, CYP2C9). This mechanism, while useful for targeting fungal CYP51, poses a risk for reversible drug-drug interactions (DDIs) in humans[3].

This technical guide outlines the rigorous in vitro protocols and in silico Physiologically Based Pharmacokinetic (PBPK) modeling workflows required to accurately predict the human PK profile of this compound.

Physicochemical Profiling and Quantitative Data

Before initiating in vitro assays, establishing the baseline physicochemical parameters is critical for setting up the Advanced Compartmental Absorption and Transit (ACAT) models. The presence of the methoxy and phenol groups alongside the triazole ring creates a delicate balance of lipophilicity and polarity.

Table 1: Predicted Physicochemical and ADME Parameters

| Parameter | Predicted Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 281.31 g/mol | Optimal for passive oral absorption (Lipinski's Rule of 5 compliant). |

| LogP (Octanol/Water) | ~3.2 | Moderate lipophilicity; favors membrane permeability but increases clearance risk. |

| pKa (Phenol -OH) | ~9.5 | Weakly acidic; remains predominantly unionized at physiological pH (7.4), aiding absorption. |

| pKa (Triazole N) | ~2.2 | Weakly basic; unionized in the intestine, ensuring high transcellular permeability. |

| Topological Polar Surface Area | ~70 Ų | Well below the 140 Ų threshold; suggests excellent intestinal permeability and potential blood-brain barrier (BBB) penetration, aligning with[4]. |

| H-Bond Donors / Acceptors | 2 / 4 | Low hydrogen bonding limits solvation penalties during membrane transit. |

In Vitro ADME Experimental Protocols

To generate reliable data for In Vitro to In Vivo Extrapolation (IVIVE), the experimental design must be self-validating. The following protocols are engineered to capture the specific liabilities of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol.

Protocol 3.1: Phase I & II Microsomal Stability and Intrinsic Clearance ( CLint )

Causality: Standard microsomal assays only assess Phase I (CYP) metabolism. Because our compound contains a phenol group, we must capture Phase II UDP-glucuronosyltransferase (UGT) activity. UGTs are located on the luminal side of the endoplasmic reticulum; thus, the microsomal membranes must be permeabilized using alamethicin to allow the UDPGA cofactor to reach the active site.

Step-by-Step Methodology:

-

Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Pore Formation (Critical Step): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Validation: This ensures complete exposure of UGT active sites without denaturing CYP enzymes.

-

Compound Spiking: Add the test compound to achieve a final incubation concentration of 1 µM (keep organic solvent ≤ 0.1% DMSO to prevent CYP inhibition).

-

Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

-

Sampling and Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2 ) and intrinsic clearance ( CLint,invitro ).

Protocol 3.2: Bidirectional Caco-2 Permeability Assay

Causality: While the LogP suggests good passive diffusion, the triazole ring is a known substrate motif for efflux transporters like P-glycoprotein (P-gp). A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the Efflux Ratio (ER) and determine if active transport will limit oral bioavailability.

Step-by-Step Methodology:

-

Monolayer Integrity: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Validation: Only wells with TEER > 250 Ω⋅cm2 are used, ensuring tight junction integrity and preventing false-positive passive diffusion.

-

Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the Apical chamber (for A → B) or Basolateral chamber (for B → A). Include propranolol as a high-permeability control and digoxin as a P-gp substrate control.

-

Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

-

Sampling: Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

-

Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2.0 indicates significant P-gp efflux.

Metabolic Pathway Analysis & Visualization

Based on the structural motifs, the clearance of this compound will be driven by parallel Phase I and Phase II pathways.

Figure 1: Predicted Phase I and Phase II metabolic pathways for the triazole derivative.

Physiologically Based Pharmacokinetic (PBPK) Modeling

To translate the in vitro findings into a predicted human plasma concentration-time profile, we utilize a PBPK modeling framework (e.g., using GastroPlus™ or Simcyp™).

The PBPK model integrates the ACAT model for gastrointestinal transit with a full-body compartmental model. The intrinsic clearance ( CLint ) obtained from Protocol 3.1 is scaled using the well-stirred liver model, factoring in the unbound fraction in plasma ( fup ) and hepatocellularity scalars.

Figure 2: Physiologically Based Pharmacokinetic (PBPK) modeling and IVIVE workflow.

PBPK Input Parameters & IVIVE Scaling:

-

Absorption Rate ( Ka ): Derived directly from the Caco-2 Papp values. Given the LogP of 3.2, absorption is expected to be rapid, but gut-wall metabolism (via intestinal UGTs) must be parameterized.

-

Volume of Distribution ( Vss ): Predicted using the Poulin and Theil mechanistic tissue composition equations, driven by the compound's lipophilicity and basic triazole pKa.

-

Hepatic Clearance ( CLH ): Calculated from the alamethicin-activated HLM assay. If CLint is high due to rapid phenol glucuronidation, the predicted oral bioavailability ( F ) will be heavily penalized by first-pass extraction.

Conclusion

The pharmacokinetic modeling of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol requires a nuanced approach that accounts for the distinct metabolic liabilities of its functional groups. While the 1,2,4-triazole core and p-tolyl group provide favorable lipophilicity and target binding characteristics, the unprotected phenol group necessitates rigorous Phase II clearance profiling. By employing alamethicin-activated microsomal assays and bidirectional permeability screening, researchers can generate high-fidelity data to drive accurate PBPK simulations, ultimately de-risking the compound for preclinical in vivo studies.

References

-

Archiv der Pharmazie: Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed / NIH. Available at:[Link]

-

European Journal of Medicinal Chemistry: Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. PubMed / NIH. Available at:[Link]

-

International Journal of Molecular Sciences: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol, a heterocyclic compound of interest for pharmaceutical and materials science research. The 1,2,4-triazole core is a privileged scaffold known for a wide range of biological activities.[1] The described synthetic strategy is a robust and logical pathway based on the classical construction of 3,5-disubstituted-1,2,4-triazoles from hydrazide and imidate precursors. This guide offers detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines designed for researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a five-membered heterocyclic ring that serves as a cornerstone in the development of therapeutic agents, exhibiting a remarkable spectrum of pharmacological properties including antifungal, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3] Its unique ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to participate in hydrogen bonding has made it an attractive scaffold in medicinal chemistry. The target molecule, 2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol, combines this potent heterocyclic core with a vanillin-derived phenolic structure, presenting a promising candidate for biological screening and a valuable building block in organic synthesis.

This document details a reliable two-part synthetic approach. The strategy involves the initial preparation of two key intermediates: 4-hydroxy-3-methoxybenzohydrazide from methyl vanillate and ethyl 4-methylbenzimidate from p-tolunitrile. These intermediates are then condensed and cyclized to yield the final product. The causality behind each procedural step, from reagent choice to reaction conditions, is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Workflow

The synthesis is logically divided into three primary stages:

-

Preparation of Intermediate I: Synthesis of 4-hydroxy-3-methoxybenzohydrazide.

-

Preparation of Intermediate II: Synthesis of ethyl 4-methylbenzimidate hydrochloride via the Pinner reaction.

-

Final Product Formation: Condensation and cyclization of the two intermediates to form the target 1,2,4-triazole.

This multi-step approach ensures high purity of the intermediates, leading to a cleaner final reaction and simplifying the purification of the target compound.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl Vanillate | 99% | Sigma-Aldrich | 3943-74-6 |

| Hydrazine Hydrate (80%) | Reagent | Sigma-Aldrich | 7803-57-8 |

| p-Tolunitrile | 98% | Sigma-Aldrich | 104-85-8 |

| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |

| Hydrogen Chloride | Gas Cylinder | Airgas | 7647-01-0 |

| Pyridine | Anhydrous | Sigma-Aldrich | 110-86-1 |

| Hydrochloric Acid (conc.) | ACS Grade | Fisher Scientific | 7647-01-0 |

| Sodium Bicarbonate | ACS Grade | Fisher Scientific | 144-55-8 |

| Deuterated Solvents (DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Labs | - |

Key Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, gas dispersion tube, rotary evaporator, Büchner funnel, pH paper, standard glassware, NMR spectrometer, IR spectrometer, Mass spectrometer.

Experimental Protocols

Part A: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide (Intermediate I)

This procedure converts the methyl ester of vanillic acid into the corresponding hydrazide through nucleophilic acyl substitution. Ethanol serves as a suitable solvent for both reactants, and the reaction is driven to completion by refluxing.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl vanillate (18.22 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: To the stirred solution, add 80% hydrazine hydrate (12.5 mL, ~0.2 mol). The addition is exothermic, and the solution may become warm.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately 30 mL using a rotary evaporator.

-

Isolation: Cool the concentrated solution in an ice bath for 1 hour. The white, crystalline product will precipitate.

-

Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash with 20 mL of cold ethanol, and dry in a vacuum oven.

-

Expected Outcome: A white crystalline solid. Yield: ~90-95%. Melting point: 211 °C.[4]

Part B: Synthesis of Ethyl 4-methylbenzimidate hydrochloride (Intermediate II)

This is a classic Pinner reaction, where a nitrile reacts with an alcohol under anhydrous acidic conditions to form an imidate salt.[5][6][7] Strictly anhydrous conditions are paramount , as any moisture will hydrolyze the product to an amide.

Safety Note: This procedure involves anhydrous hydrogen chloride gas, which is highly toxic and corrosive.[8][9][10][11][12] This entire procedure must be performed in a certified chemical fume hood.

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet, combine p-tolunitrile (11.7 g, 0.1 mol) and anhydrous ethanol (6.0 mL, ~0.103 mol) in 200 mL of anhydrous diethyl ether.

-